![molecular formula C15H22FN3O2S B2489813 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1209545-62-9](/img/structure/B2489813.png)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide, also known as FC-7, is a chemical compound that has been synthesised for its potential use in scientific research.
Scientific Research Applications
Inhibitors of Human Equilibrative Nucleoside Transporters
The compound has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Antifungal Activity
While the compound does not show antifungal activity against certain strains of Candida galibrata and Candida albicans, some of its derivatives display fungicidal activity against other strains .
Cancer Research
The compound and its derivatives have been studied for their effects on cell viability in cancer research . For example, certain derivatives of the compound have shown to reduce cell viability of MCF-10A cells, which are often used in breast cancer research .
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship (SAR) studies . SAR studies are important in medicinal chemistry as they help in understanding the relationship between the chemical structure of a compound and its biological activity .
Mechanism of Action
Target of Action
Similar compounds with a fluorophenyl piperazine structure have been shown to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of similar compounds have been shown to inhibit ents . The inhibition of ENTs can affect the uptake of nucleosides, which are essential for nucleotide synthesis and other cellular functions .
Biochemical Pathways
Given its potential interaction with ents, it can be inferred that it may affect pathways related to nucleotide synthesis and adenosine function .
Pharmacokinetics
Similar compounds have been designed to improve pharmacokinetic profiles, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
The inhibition of ents can affect the uptake of nucleosides, which are essential for nucleotide synthesis and other cellular functions .
Action Environment
Similar compounds have been designed to improve pharmacokinetic profiles, which could include considerations of environmental factors .
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c16-13-1-3-14(4-2-13)19-11-9-18(10-12-19)8-7-17-22(20,21)15-5-6-15/h1-4,15,17H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSASHRVEFYBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.